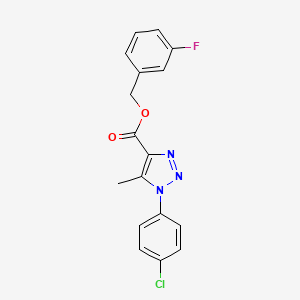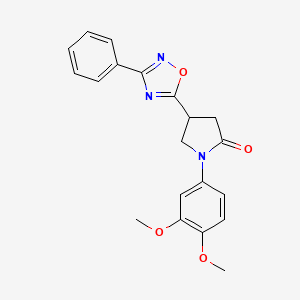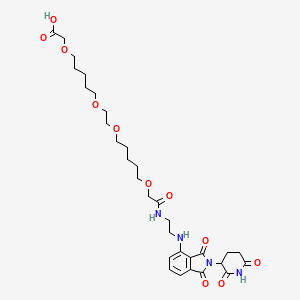
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . Pomalidomide is an E3 ligase activator, and this structure may be further derivatized via its carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 648.70 and a formula of C31H44N4O11 . The structure incorporates a pomalidomide, a hydrophilic PEG spacer, and a carboxylic acid .Physical And Chemical Properties Analysis
This compound is an oil with a light brown to brown color . It has a molecular weight of 648.70 and a formula of C31H44N4O11 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Pomalidomide has been subject to pharmacokinetic studies to understand its behavior in the human body. A study developed a sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma, facilitating its pharmacokinetic analysis (Chang Shu et al., 2021) source.
Mechanisms of Action in Hematological Malignancies
Research has delved into the mechanisms of action of pomalidomide in treating hematological malignancies. It is an immunomodulatory drug that affects both cellular and humoral limbs of the immune system and has anti-angiogenic properties. Its efficacy in subsets of myelodysplastic syndromes (MDS) and multiple myeloma highlights its potential in treating these conditions (V. Kotla et al., 2009) source.
Impact on Tumor Microenvironment
Pomalidomide has shown significant therapeutic activity against CNS lymphoma in murine models, highlighting its impact on the tumor microenvironment. It was observed to increase macrophages and natural killer cells within the tumor microenvironment, suggesting a broader application in cancer therapy (Zhi-min Li et al., 2013) source.
Immunomodulatory Effects
Further studies have explored pomalidomide's immunomodulatory effects, particularly its ability to inhibit the proliferation and function of T regulatory cells, which may help overcome barriers to tumor-specific immunity in cancer patients (C. Galustian et al., 2009) source.
Restoration of Immune Recognition
Pomalidomide has been found to restore immune recognition of primary effusion lymphoma by upregulating ICAM-1 and B7-2, which leads to an increase in T-cell activation and NK-mediated cytotoxicity against the lymphoma. This suggests pomalidomide's role in enhancing immune responses against certain cancers (Prabha Shrestha et al., 2021) source.
Combination Therapies
Research also includes studies on combination therapies involving pomalidomide, such as its use with cyclophosphamide and dexamethasone in relapsed refractory myeloma, indicating enhanced therapeutic outcomes (R. Baz et al., 2016) source.
Mecanismo De Acción
Target of Action
The primary target of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . Cereblon plays a crucial role in various biological processes, including limb outgrowth, the formation of neural tube during embryogenesis, and the regulation of immune response .
Mode of Action
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology . This compound binds to Cereblon, activating the E3 ligase and leading to the ubiquitination and subsequent degradation of target proteins .
Propiedades
IUPAC Name |
2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIZKATTGMJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

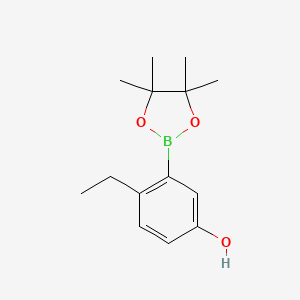
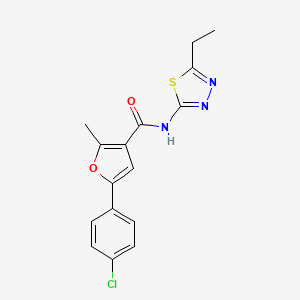
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
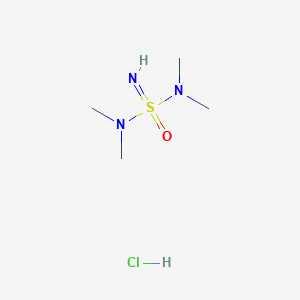
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)

